molecular formula C17H19N3O2 B7586425 N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide

N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide

Cat. No. B7586425
M. Wt: 297.35 g/mol
InChI Key: ZCCCORXTOUICIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, commonly known as PPME, is a chemical compound that is widely used in scientific research. PPME is a potent and selective inhibitor of protein kinase B (PKB), a key enzyme involved in the regulation of cell growth, survival, and metabolism. PPME has been shown to have significant potential in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disorders.

Mechanism of Action

PPME works by inhibiting the activity of N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. By inhibiting N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, PPME disrupts this pathway and leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
PPME has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, it has been shown to induce apoptosis (programmed cell death) in cancer cells. PPME has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

PPME has several advantages for lab experiments. It is a selective inhibitor of N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, which makes it a useful tool for studying the PI3K/Akt/mTOR signaling pathway. PPME is also relatively easy to synthesize and has good stability. However, PPME has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can limit its use in certain experiments. In addition, PPME can be toxic to some cell types at high concentrations, which can limit its usefulness in certain assays.

Future Directions

There are several future directions for research on PPME. One potential direction is the development of new analogs of PPME with improved pharmacological properties. Another potential direction is the investigation of the potential of PPME as a therapeutic agent for other diseases, such as diabetes and cardiovascular disorders. Finally, further research is needed to fully understand the mechanism of action of PPME and its potential for combination therapy with other anticancer agents.

Synthesis Methods

PPME can be synthesized using a variety of methods. One common method is the reaction of 4-bromomethyl-3-nitropyridine with 3-aminophenylboronic acid in the presence of palladium catalysts. This reaction produces the intermediate compound, which is then reacted with morpholine-4-carboxylic acid to yield PPME.

Scientific Research Applications

PPME has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. PPME has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(20-8-10-22-11-9-20)19-12-14-3-5-15(6-4-14)16-2-1-7-18-13-16/h1-7,13H,8-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCCORXTOUICIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.